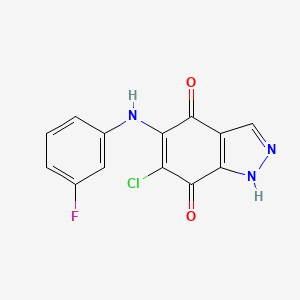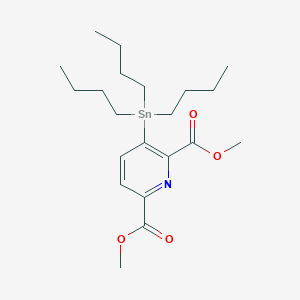
Dimethyl 3-(tributylstannyl)pyridine-2,6-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3-(tributylstannyl)pyridine-2,6-dicarboxylate is an organotin compound that features a pyridine ring substituted with dimethyl ester groups at the 2 and 6 positions and a tributylstannyl group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(tributylstannyl)pyridine-2,6-dicarboxylate typically involves the stannylation of dimethyl pyridine-2,6-dicarboxylate. One common method includes the reaction of dimethyl pyridine-2,6-dicarboxylate with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
Dimethyl 3-(tributylstannyl)pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the tin atom.
Coupling Reactions: It can be used in Stille coupling reactions, where the stannyl group reacts with organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or alkoxides can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Stille Coupling: Palladium catalysts and organic halides are used under inert conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling, the product would be a new organic compound with a carbon-carbon bond formed between the pyridine ring and the organic halide.
科学研究应用
Dimethyl 3-(tributylstannyl)pyridine-2,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Industry: It can be used in the synthesis of advanced materials and polymers, contributing to the development of new industrial products.
作用机制
The mechanism by which Dimethyl 3-(tributylstannyl)pyridine-2,6-dicarboxylate exerts its effects depends on the specific reaction or application. In Stille coupling reactions, the compound acts as a source of the stannyl group, which participates in the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the palladium catalyst and the organic halide, which facilitate the coupling process.
相似化合物的比较
Similar Compounds
Dimethyl pyridine-2,6-dicarboxylate: Lacks the tributylstannyl group, making it less reactive in certain coupling reactions.
Tributyltin chloride: Contains the stannyl group but lacks the pyridine ring and ester groups, limiting its applications in organic synthesis.
Dimethyl 2,6-pyridinedicarboxylate: Similar structure but without the stannyl group, used in different types of chemical reactions.
Uniqueness
Dimethyl 3-(tributylstannyl)pyridine-2,6-dicarboxylate is unique due to the presence of both the pyridine ring and the tributylstannyl group. This combination allows it to participate in a wide range of chemical reactions, particularly in the formation of new carbon-carbon bonds through Stille coupling. Its versatility and reactivity make it a valuable compound in various fields of scientific research.
属性
CAS 编号 |
890026-16-1 |
|---|---|
分子式 |
C21H35NO4Sn |
分子量 |
484.2 g/mol |
IUPAC 名称 |
dimethyl 3-tributylstannylpyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C9H8NO4.3C4H9.Sn/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2;3*1-3-4-2;/h3-4H,1-2H3;3*1,3-4H2,2H3; |
InChI 键 |
HJAYPQXMNDHWPQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N=C(C=C1)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


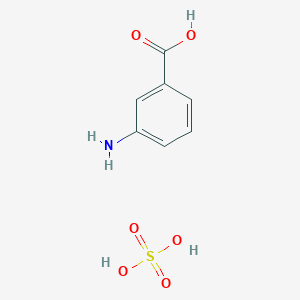

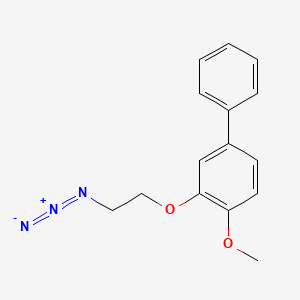
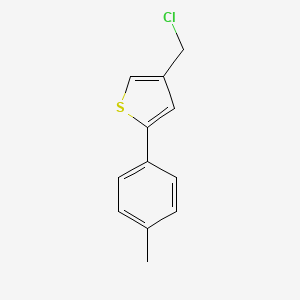

![Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-](/img/structure/B12611919.png)
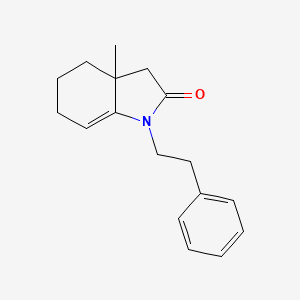
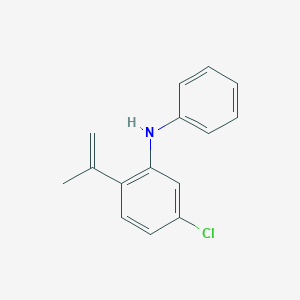
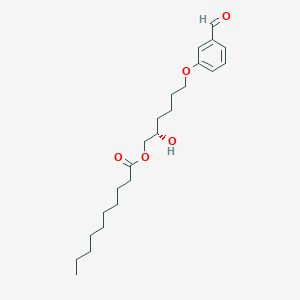

![N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B12611945.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide](/img/structure/B12611949.png)
![4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol](/img/structure/B12611955.png)
